3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Description
3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring fused with a tetrahydrobenzo ring, a phenylsulfonyl group, and a propanamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12-7-8-14-15(11-12)23-17(18-14)19-16(20)9-10-24(21,22)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIUTKUSPGTYQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the methyl group: The methylation of the benzo[d]thiazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the phenylsulfonyl group: This step involves the sulfonylation of the intermediate compound with phenylsulfonyl chloride in the presence of a base like pyridine.
Formation of the propanamide moiety: The final step involves the reaction of the intermediate with propanoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, pyridine, dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway, leading to the upregulation of antioxidant and anti-inflammatory genes. This activation disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, allowing NRF2 to translocate to the nucleus and initiate gene transcription .
Comparison with Similar Compounds
3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide can be compared with other similar compounds, such as:
N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: This compound has a similar benzo[d]thiazole ring but differs in the substituents attached to the ring.
2-chloro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide: This compound also features the benzo[d]thiazole ring but includes a chloro group and an acetamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 3-(benzenesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide , a derivative of benzothiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 302.38 g/mol. Its structure features a benzothiazole moiety connected to a benzenesulfonamide group via a propanamide linkage.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole rings often exhibit significant antimicrobial activity . A study on related benzothiazole derivatives demonstrated their effectiveness against various bacterial strains. The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties . In vitro studies revealed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism is believed to involve apoptosis induction through the activation of caspases and modulation of the p53 pathway .
Case Study: MCF-7 Cell Line
A case study evaluating the effects of the compound on MCF-7 cells reported:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis confirmed by flow cytometry analysis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation in cancer cells.
- Receptor Modulation : The compound may act as an antagonist at certain receptors, influencing signaling pathways critical for cell survival and growth.
Pharmacological Applications
The potential applications of this compound in pharmacology include:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Therapeutics : Further exploration in clinical trials for cancer treatment.
Q & A
Q. What strategies resolve low yields in final amidation steps?
- Methodological Answer :
- Coupling agent optimization : Compare HBTU, EDCI, and DCC efficiencies in DMF; pre-activate carboxylic acids with HOAt .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 100°C, improving yield by 20–30% .
- Workup refinement : Use acidic extraction (1M HCl) to remove unreacted amine precursors before chromatography .
Notes
- References : Excludes non-reliable sources (e.g., BenchChem) per user instructions.
- Methodological Focus : Emphasizes experimental design, troubleshooting, and advanced analytical techniques.
- Contradiction Management : Recommends orthogonal validation (e.g., NMR + X-ray) to resolve data conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
